Cas no 729-80-6 (1,3,5-tris(trichloromethyl)benzene)

1,3,5-tris(trichloromethyl)benzene structure
729-80-6 structure
Product Name:1,3,5-tris(trichloromethyl)benzene
CAS No:729-80-6
MF:C9H3Cl9
MW:430.197114229202
CID:977702
PubChem ID:98545
Update Time:2025-04-19

1,3,5-tris(trichloromethyl)benzene Chemical and Physical Properties

Names and Identifiers

    • 1,3,5-tris(trichloromethyl)benzene
    • 1,3,5-tris-(trichloromethyl)-benzene
    • 1,3,5-Tris-trichlormethyl-benzol
    • 1,3,5-tris-trichloromethyl-benzene
    • AC1L408V
    • AC1Q3GS3
    • AI3-02584
    • Benzene, 1,3,5-tris(trichloromethyl)-
    • BRN 1996406
    • Nonachloromesitylene
    • NSC146411
    • 729-80-6
    • SCHEMBL1538847
    • Benzene, 1,3,5-tris[trichloromethyl]-
    • 1,3,5-Tris(trichloromethyl)benzene #
    • Mesitylene, alpha,alpha,alpha,alpha',alpha',alpha',alpha'',alpha'',alpha''-nonachloro-
    • 3-05-00-00920 (Beilstein Handbook Reference)
    • DTXSID30223200
    • DDTHLQVVHGZPQB-UHFFFAOYSA-N
    • NSC 146411
    • NSC-146411
    • Inchi: 1S/C9H3Cl9/c10-7(11,12)4-1-5(8(13,14)15)3-6(2-4)9(16,17)18/h1-3H
    • InChI Key: DDTHLQVVHGZPQB-UHFFFAOYSA-N
    • SMILES: ClC(C1C=C(C(Cl)(Cl)Cl)C=C(C(Cl)(Cl)Cl)C=1)(Cl)Cl

Computed Properties

  • Exact Mass: 425.74359
  • Monoisotopic Mass: 425.743149g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 0
  • Complexity: 224
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.8
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • PSA: 0
  • LogP: 7.16670
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